Carbidopa monohydrate

Description

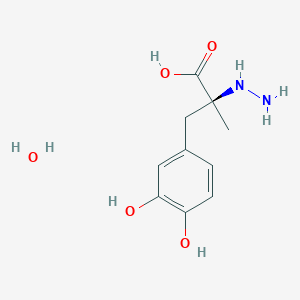

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOMKOIBXZKND-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904589 | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-49-7, 28860-95-9 | |

| Record name | Carbidopa monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Carbidopa Monohydrate

Executive Summary: This technical guide provides a comprehensive analysis of the mechanism of action of carbidopa (B1219) monohydrate, primarily focusing on its role in the treatment of Parkinson's disease. Carbidopa's therapeutic efficacy is not derived from a direct action on neuronal cells within the central nervous system (CNS), but rather from its potent and selective inhibition of the enzyme Aromatic L-Amino Acid Decarboxylase (AADC) in the periphery. By preventing the premature conversion of levodopa (B1675098) (L-DOPA) to dopamine (B1211576) outside the brain, carbidopa significantly enhances the bioavailability of L-DOPA for CNS uptake, thereby allowing for lower, more tolerable doses and mitigating peripheral side effects. This document details the biochemical pathways, pharmacokinetic impacts, and the indirect but crucial effects on central neuronal cells. It also provides standardized experimental protocols for assessing its enzymatic inhibition and for quantifying its therapeutic impact.

Introduction to Carbidopa Monohydrate

Carbidopa is a foundational component in the symptomatic management of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopamine-producing neurons in the substantia nigra.[1][2] The primary treatment strategy involves replenishing central dopamine levels through the administration of its metabolic precursor, Levodopa (L-DOPA), as dopamine itself cannot cross the blood-brain barrier (BBB).[3][4]

However, when administered alone, L-DOPA is extensively metabolized in the periphery by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][5] This peripheral conversion, occurring largely in the gastrointestinal tract and blood vessels, leads to two major problems:

-

Reduced CNS Bioavailability: A significant portion of the L-DOPA dose is converted to dopamine before it can cross the BBB, reducing the amount available for therapeutic action in the brain.[1]

-

Peripheral Side Effects: The resulting dopamine in the systemic circulation can cause significant adverse effects, most notably nausea, vomiting, and cardiovascular issues.[1][5]

Carbidopa was developed to overcome these limitations. It is a potent, irreversible inhibitor of AADC that does not cross the blood-brain barrier.[2][3][5][6] Its co-administration with L-DOPA selectively blocks the peripheral decarboxylation of L-DOPA, ensuring a greater proportion of the administered dose reaches the brain for conversion to dopamine.[1][6]

Physicochemical Properties

Carbidopa is administered in its monohydrate form, a white or yellowish-white crystalline powder.[6][7] Its key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | N-amino-α-methyl-3-hydroxy-L-tyrosine monohydrate | [3][6] |

| IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | [8] |

| Molecular Formula | C₁₀H₁₄N₂O₄·H₂O | [6][9] |

| Molecular Weight | 244.24 g/mol | [8][10] |

| Solubility | Slightly soluble in water; dissolves in dilute mineral acids; practically insoluble in ethanol. | [6][7] |

| Physical Form | White to light yellow crystalline powder | [7][9] |

Core Mechanism of Action: Peripheral AADC Inhibition

The central mechanism of carbidopa is its function as a selective peripheral inhibitor of Aromatic L-Amino Acid Decarboxylase (AADC/DDC).[1] This enzyme is crucial for the synthesis of several neurotransmitters, including dopamine from L-DOPA and serotonin (B10506) from 5-hydroxytryptophan (B29612) (5-HTP).[3][6]

Key Aspects of the Mechanism:

-

Enzyme Target: Carbidopa acts by irreversibly binding to pyridoxal (B1214274) 5'-phosphate (PLP), a critical cofactor for the AADC enzyme, thereby inactivating it.[2]

-

Peripheral Selectivity: Carbidopa's chemical structure prevents it from crossing the blood-brain barrier.[5][6][11] This is the cornerstone of its therapeutic utility, as it inhibits AADC only in peripheral tissues and has no effect on the conversion of L-DOPA to dopamine within the brain.[1][6]

-

Consequence: By inhibiting peripheral AADC, carbidopa prevents the breakdown of L-DOPA in the bloodstream. This dramatically increases the plasma concentration and half-life of L-DOPA, allowing more of the precursor to be transported into the central nervous system.[3][6]

Pharmacokinetic and Pharmacodynamic Impact

The co-administration of carbidopa with levodopa leads to significant and clinically beneficial alterations in L-DOPA's pharmacokinetic profile.

Enhanced Bioavailability and Dose Reduction

Carbidopa substantially increases the fraction of orally administered L-DOPA that reaches the systemic circulation and, subsequently, the brain. Studies have shown that carbidopa can double the bioavailability of oral levodopa.[12] This enhancement allows the required dose of levodopa to be reduced by approximately 75%, which in turn minimizes dose-dependent side effects.[6]

Effects on Plasma Half-Life and Concentration

By preventing its rapid peripheral breakdown, carbidopa increases the plasma half-life of levodopa from around 50 minutes to 1.5 hours.[6] This leads to more stable plasma concentrations of L-DOPA, which is crucial for managing motor fluctuations in Parkinson's patients.

| Pharmacokinetic Parameter (Levodopa) | Without Carbidopa (Approx.) | With Carbidopa (Approx.) | Reference(s) |

| Required Daily Dose | High | Reduced by ~75% | [6] |

| Plasma Half-life (t½) | 50 minutes | 1.5 hours | [6] |

| Oral Bioavailability | Low | Doubled | [12] |

| Peak Plasma Concentration (Cmax) | Lower | Increased by ~45% (when doubling carbidopa dose from 145 to 290 mg/day) | [13] |

| Area Under Curve (AUC) | Lower | Increased by ~25% (when doubling carbidopa dose from 145 to 290 mg/day) | [13] |

The Indirect Effect on Neuronal Cells

Carbidopa itself does not act on neuronal cells. Its mechanism is entirely focused on enabling its partner drug, L-DOPA. The therapeutic benefit within the CNS is an indirect consequence of this peripheral action.

Once L-DOPA crosses the blood-brain barrier, it becomes a substrate for the AADC enzyme present within the CNS. This conversion primarily occurs in the remaining dopaminergic neurons, where the newly synthesized dopamine can be stored in vesicles and released into the synapse to restore neurotransmission. Interestingly, research suggests that other neuronal populations, particularly serotonergic neurons, can also take up L-DOPA and convert it to dopamine.[14] In this context, dopamine is released as a "false neurotransmitter" from these cells, contributing to the overall therapeutic effect but also potentially playing a role in the development of L-DOPA-induced dyskinesias.[14]

Key Experimental Protocols

DOPA Decarboxylase (DDC/AADC) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like carbidopa on AADC in vitro. The assay measures the formation of dopachrome (B613829), an orange/red colored product resulting from the enzymatic conversion of L-DOPA.

Principle: AADC converts L-DOPA to dopamine, which is then rapidly oxidized to form dopachrome. The rate of dopachrome formation, measured spectrophotometrically, is proportional to enzyme activity. The reduction in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

AADC enzyme source (e.g., purified recombinant human DDC, or a crude extract from a source like banana).[15]

-

L-DOPA solution (substrate).

-

This compound solution (inhibitor).

-

Phosphate (B84403) buffer (pH ~7.0).

-

Spectrophotometer or colorimeter capable of reading absorbance at ~465-480 nm.[15]

-

Cuvettes.

Methodology:

-

Enzyme Preparation: Prepare a stock solution of AADC enzyme in phosphate buffer.

-

Reaction Setup: In separate cuvettes, prepare a blank, a control, and test samples.

-

Blank: Buffer only (to zero the spectrophotometer).

-

Control (No Inhibitor): Add buffer and AADC enzyme solution.

-

Test (Inhibitor): Add buffer, AADC enzyme solution, and a specific concentration of carbidopa solution.

-

-

Pre-incubation: Incubate the control and test cuvettes for a short period (e.g., 5-10 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the L-DOPA substrate solution to the control and test cuvettes to start the reaction.

-

Measure Absorbance: After a fixed time (e.g., 3-5 minutes), measure the absorbance of the solutions at ~475 nm.[15]

-

Calculate Inhibition: The percent inhibition is calculated as: [1 - (Absorbance_Test / Absorbance_Control)] * 100. This can be repeated with varying inhibitor concentrations to determine an IC₅₀ value.

Quantification of Levodopa in Plasma by HPLC-ECD

This protocol outlines a standard method for quantifying L-DOPA in plasma samples, essential for pharmacokinetic studies.

Principle: High-Performance Liquid Chromatography (HPLC) separates L-DOPA from other plasma components. An electrochemical detector (ECD) provides highly sensitive and selective quantification of L-DOPA based on its oxidation potential.[16]

Materials:

-

HPLC system with a C18 reverse-phase column.

-

Electrochemical detector.

-

Plasma samples from subjects.

-

Perchloric acid or other protein precipitation agent.

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent).

-

L-DOPA standard solutions for calibration.

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples.

-

Add an internal standard.

-

Precipitate proteins by adding ice-cold perchloric acid.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant and filter it through a 0.22 µm filter.

-

-

Chromatography:

-

Inject a fixed volume of the filtered supernatant onto the HPLC system.

-

Run the separation using an isocratic flow of the mobile phase through the C18 column.

-

-

Detection:

-

The eluent from the column passes through the electrochemical detector.

-

Set the detector's working electrode to an appropriate oxidation potential to detect L-DOPA.

-

-

Quantification:

-

Identify the L-DOPA peak based on its retention time compared to known standards.

-

Quantify the concentration by comparing the peak area to a calibration curve generated from the standard solutions.

-

Conclusion and Future Directions

The mechanism of action of this compound is a classic example of targeted enzyme inhibition to improve the therapeutic window of another drug. Its action is not within neuronal cells but is essential for enabling L-DOPA to effectively reach them. By selectively inhibiting peripheral AADC, carbidopa ensures that L-DOPA can cross the blood-brain barrier in sufficient quantities to be converted into dopamine, thereby alleviating the motor symptoms of Parkinson's disease. The principles outlined in this guide are fundamental to understanding modern pharmacotherapy for this condition. While its primary role is well-established, ongoing research continues to explore other potential properties of carbidopa, such as its role as a selective aryl hydrocarbon receptor modulator (SAhRM), which may open new avenues for its therapeutic application.[2]

References

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Levodopa | Parkinson's Foundation [parkinson.org]

- 5. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]

- 6. Carbidopa - Wikipedia [en.wikipedia.org]

- 7. This compound | 38821-49-7 [chemicalbook.com]

- 8. This compound | C10H16N2O5 | CID 38101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. China this compound 38821-49-7,Buy this compound 38821-49-7 Online -china-sinoway.com [china-sinoway.com]

- 11. Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 13. Effect of supplemental carbidopa on bioavailability of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sserc.org.uk [sserc.org.uk]

- 16. Electroanalytical Overview: The Determination of Levodopa (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-α-Methyldopa Hydrazine Monohydrate (Carbidopa)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a prominent synthetic pathway for (S)-α-Methyldopa hydrazine (B178648) monohydrate, a crucial pharmaceutical compound commonly known as Carbidopa (B1219). The synthesis detailed herein involves a two-step process commencing from (S)-α-Methyldopa methyl ester, proceeding through an imine ester intermediate, and culminating in the formation of Carbidopa. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: An Overview

The primary route for the synthesis of Carbidopa involves the N-amination of (S)-α-Methyldopa methyl ester using an oxaziridine (B8769555) reagent, followed by acidic hydrolysis to yield the final hydrazine monohydrate. This method is advantageous due to its high yield and good product quality.

The overall transformation can be summarized as follows:

-

Step 1: Formation of Methyldopa (B1676449) Imine Ester: (S)-α-Methyldopa methyl ester is reacted with an oxaziridine, such as 3,3-dimethyl oxaziridine, to form a stable methyldopa imine ester intermediate.

-

Step 2: Hydrolysis: The isolated imine ester is then subjected to acidic hydrolysis, which cleaves the imine and ester groups to afford (S)-α-Methyldopa hydrazine monohydrate (Carbidopa).

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis of Carbidopa via the oxaziridine route, based on reported experimental data.

Table 1: Reactant and Reagent Specifications

| Parameter | Value | Reference |

| Starting Material | (S)-α-Methyldopa methyl ester | [1][2] |

| Key Reagent | 3,3-Dimethyl oxaziridine | [1][2] |

| Molar Ratio (Oxaziridine:Methyldopa Ester) | 1.2-1.3 : 1 | [1][2] |

| Hydrolysis Agent | 20% Hydrochloric Acid Solution | [1][2] |

| Neutralizing Agent | 6N Ammonium (B1175870) Hydroxide (B78521) | [1][2] |

Table 2: Reaction Conditions

| Step | Parameter | Value | Reference |

| 1. Imination | Solvent | Dichloromethane (B109758) or Dichloroethane | [1][2] |

| Temperature | 10-45 °C (preferably 25-35 °C) | [1][2] | |

| Reaction Time | 15-20 minutes (for addition) | [1] | |

| 2. Hydrolysis | Temperature | 95 °C | [1][2] |

| Reaction Time | 4 hours | [1][2] | |

| pH for Precipitation | 3.5 | [1][2] |

Table 3: Product Yield and Quality

| Parameter | Value | Reference |

| Final Product | (S)-α-Methyldopa hydrazine monohydrate (Carbidopa) | |

| Yield | Approximately 87% | [1][2] |

| Purity | > 98.5% | [1][2] |

| Melting Point | 194 °C | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Carbidopa.

Protocol 1: Preparation of 3,3-Dimethyl Oxaziridine Solution

This protocol describes the in-situ preparation of the 3,3-dimethyl oxaziridine reagent required for the N-amination step.

Materials:

-

1N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, prepare a dilute alkaline solution of chloramine by dissolving 0.044 mol of chloramine in 100 mL of 1N NaOH solution.[2]

-

Under vigorous stirring, add the chloramine solution dropwise to a mixture of 10 mL of acetone in 100 mL of dichloromethane.[2]

-

Maintain the reaction temperature at 20 °C during the addition.[2]

-

After the addition is complete, continue stirring for an additional 30 seconds.[2]

-

Cease stirring and separate the organic (dichloromethane) layer.[2]

-

Concentrate the solution using a fractional distillation column to achieve a 3,3-dimethyl oxaziridine concentration of approximately 0.9 mol/L.[1][2]

Protocol 2: Synthesis of Methyldopa Imine Ester (Intermediate)

Materials:

-

(S)-α-Methyldopa methyl ester (0.068 mol)

-

3,3-Dimethyl oxaziridine solution in dichloromethane (0.073 mol)

-

Dichloromethane (50 mL)

Procedure:

-

Dissolve 0.068 mol of (S)-α-Methyldopa methyl ester in 50 mL of dichloromethane in a reaction vessel.[1]

-

Control the temperature of the solution at 25 °C.[1]

-

Over a period of 15-20 minutes, add the 0.073 mol of 3,3-dimethyl oxaziridine solution dropwise to the methyldopa methyl ester solution.[1]

-

After the addition is complete, continue to stir the reaction mixture at 25 °C.[1]

-

Cool the reaction mixture to 0 °C to induce precipitation of the product.[1]

-

Filter the mixture to collect the solid methyldopa imine ester.[1]

Protocol 3: Hydrolysis to (S)-α-Methyldopa Hydrazine Monohydrate (Carbidopa)

Materials:

-

Methyldopa imine ester (10.3 g)

-

20% Hydrochloric acid (HCl) solution (100 mL)

-

6N Ammonium hydroxide (NH₄OH) solution

-

Water

Procedure:

-

Under a nitrogen atmosphere, combine 10.3 g of the methyldopa imine ester with 100 mL of 20% hydrochloric acid solution in a reaction vessel.[1][2]

-

Heat the mixture to 95 °C and maintain this temperature for 4 hours.[1][2]

-

After the reaction is complete, remove the aqueous acid by distillation under reduced pressure until dryness.[1][2]

-

Under a nitrogen atmosphere, add 6 mL of water to the residue.[1][2]

-

Adjust the pH of the solution to 3.5 using 6N ammonium hydroxide solution, which will cause a large amount of solid to precipitate.[1][2]

-

Dry the solid under vacuum to obtain approximately 6.0 g of Carbidopa.[1][2]

Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical synthesis pathway of Carbidopa.

Caption: Experimental workflow for Carbidopa synthesis.

References

The Genesis of a Parkinson's Disease Cornerstone: A Technical Guide to the Discovery and Development of Carbidopa Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of levodopa (B1675098) (L-DOPA) in the 1960s revolutionized the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of dopamine (B1211576) in the brain. However, the initial therapeutic success of L-DOPA was hampered by the high doses required, which often led to debilitating side effects such as nausea and vomiting. This was due to the extensive peripheral conversion of L-DOPA to dopamine by the enzyme DOPA decarboxylase (DDC) before it could cross the blood-brain barrier. The quest for a solution to this problem led to the discovery and development of carbidopa (B1219), a peripheral DDC inhibitor that has since become an indispensable component of Parkinson's disease therapy. This technical guide provides an in-depth exploration of the discovery, historical development, mechanism of action, and key experimental evaluations of carbidopa monohydrate.

The Discovery and Historical Development of Carbidopa

The journey to carbidopa's development began with the understanding that inhibiting the peripheral decarboxylation of L-DOPA would allow more of the precursor to reach the brain, thereby increasing central dopamine levels and reducing peripheral side effects. In the early 1970s, researchers at Merck & Co., Inc. embarked on a program to identify a potent DDC inhibitor that did not cross the blood-brain barrier.[1] This effort culminated in the synthesis of carbidopa, chemically known as (S)-(-)-α-hydrazino-3,4-dihydroxy-α-methylhydrocinnamic acid monohydrate.[2]

The combination of carbidopa with levodopa, branded as Sinemet®, received its first approval in the United States in May 1975.[2] This combination therapy quickly became the gold standard for Parkinson's disease management, significantly improving the therapeutic window of levodopa and enhancing the quality of life for patients.[1]

Mechanism of Action: A Peripheral Strategy

Carbidopa's therapeutic efficacy lies in its selective inhibition of aromatic L-amino acid decarboxylase (AADC), more commonly known as DOPA decarboxylase (DDC), in peripheral tissues.[3] DDC is responsible for the conversion of L-DOPA to dopamine. While this conversion is desirable within the central nervous system, its occurrence in the periphery leads to a number of adverse effects and reduces the bioavailability of L-DOPA to the brain.

Carbidopa itself does not possess any antiparkinsonian activity. Its critical role is to act as a "bodyguard" for levodopa, preventing its premature breakdown. Because carbidopa is a polar molecule, it does not readily cross the blood-brain barrier, ensuring that DDC activity within the brain remains largely unaffected, allowing for the necessary conversion of L-DOPA to dopamine at its site of action.[3]

Signaling Pathway of Levodopa and Carbidopa

Caption: Mechanism of action of the levodopa/carbidopa combination therapy.

Quantitative Data Summary

The co-administration of carbidopa with levodopa significantly alters the pharmacokinetic profile of levodopa, leading to a more favorable therapeutic outcome. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Carbidopa and Levodopa

| Parameter | Carbidopa | Levodopa (with Carbidopa) | Reference |

| Half-life (t½) | ~1.78 hours | ~1.5 hours | [4] |

| Bioavailability | 40-70% | Increased significantly | [4] |

| Time to Peak Concentration (Tmax) | ~2.38 hours | Variable, ~1-2 hours | [4] |

| Area Under the Curve (AUC) | Dose-dependent | Increased ~2-fold with higher carbidopa doses | [4] |

Table 2: Effect of Carbidopa on Levodopa Plasma Levels

| Carbidopa Dose | Levodopa Half-life Prolongation | Levodopa AUC Increase | Reference |

| Standard Clinical Doses | - | - | |

| High Doses (up to 600 mg) | < 1.4-fold | ~2-fold | [4] |

| Saturation of DDC Inhibition | ~300 mg | - | [4] |

Experimental Protocols

The development and approval of carbidopa, and its combination with levodopa, were supported by a series of preclinical and clinical studies. Below are detailed methodologies for key experiments.

In Vivo Assessment of DOPA Decarboxylase Inhibition

A common method to assess the in vivo inhibition of DDC involves monitoring the urinary excretion of dopamine and L-DOPA following the administration of L-DOPA with and without a DDC inhibitor.

-

Subjects: Animal models (e.g., rats) or human volunteers.

-

Procedure:

-

A baseline 24-hour urine sample is collected.

-

Subjects are administered a standardized dose of L-DOPA.

-

A 24-hour urine sample is collected post-L-DOPA administration.

-

After a washout period, the same subjects are administered L-DOPA in combination with carbidopa.

-

A final 24-hour urine sample is collected.

-

-

Analysis: Urinary concentrations of free and conjugated dopamine and L-DOPA are measured using analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Expected Outcome: A significant decrease in urinary dopamine and a corresponding increase in urinary L-DOPA in the presence of carbidopa, indicating effective peripheral DDC inhibition.[5]

Pharmacokinetic Studies in Humans

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug.

-

Study Design: Typically a randomized, open-label, single-dose, crossover study in healthy male volunteers.[4]

-

Procedure:

-

Subjects are enrolled after meeting specific inclusion and exclusion criteria.

-

Subjects receive a single oral dose of a levodopa/carbidopa formulation.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 24 hours post-dose).

-

Plasma is separated from the blood samples and stored frozen until analysis.

-

-

Analytical Method (LC-MS/MS):

-

Sample Preparation: Protein precipitation is a common method for extracting carbidopa and levodopa from plasma samples.[6][7][8][9]

-

Chromatography: Separation is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a C18 reversed-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[6][7][8][9]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction-monitoring (MRM) mode is used for sensitive and selective quantification of carbidopa and levodopa.[6][7][8][9]

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data.

Representative Experimental Workflow for a Clinical Trial

References

- 1. History of levodopa and dopamine agonists in Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deep Scientific Insights on Carbidopa/Levodopa's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 3. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo assessment of decarboxylase inhibition or potentiation: urinary dopamine and L-dopa output after L-dopa administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

The Pharmacokinetics and Pharmacodynamics of Carbidopa Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbidopa (B1219) monohydrate, a peripherally acting aromatic amino acid decarboxylase (AADC) inhibitor, is a cornerstone in the management of Parkinson's disease. Its primary role is to mitigate the peripheral conversion of levodopa (B1675098) to dopamine (B1211576), thereby enhancing the bioavailability of levodopa in the central nervous system and reducing its peripheral side effects. This technical guide provides an in-depth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of carbidopa monohydrate, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction

Parkinson's disease is characterized by a deficiency of dopamine in the brain. Levodopa, the metabolic precursor of dopamine, is the most effective therapeutic agent for this condition. However, when administered alone, a significant portion of levodopa is metabolized to dopamine in the peripheral tissues by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).[1] This peripheral conversion not only limits the amount of levodopa that reaches the brain but also causes undesirable side effects such as nausea, vomiting, and cardiovascular issues.[1]

This compound is a potent inhibitor of peripheral DDC that does not cross the blood-brain barrier.[2][3] By inhibiting the peripheral decarboxylation of levodopa, carbidopa increases the plasma half-life and bioavailability of levodopa, allowing for a greater proportion of the administered dose to reach the brain.[2][4] This co-administration strategy significantly reduces the required therapeutic dose of levodopa, thereby minimizing its peripheral adverse effects.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. When co-administered with levodopa, carbidopa's pharmacokinetics can influence the disposition of levodopa.

Absorption

Following oral administration, carbidopa is absorbed from the gastrointestinal tract. The bioavailability of carbidopa from a controlled-release formulation (Sinemet CR) was found to be approximately 58% relative to that of conventional Sinemet.[6] Food can influence the absorption of carbidopa. For instance, food increased the levodopa bioavailability of a controlled-release formulation, which was attributed to an increased gastric retention time.[6]

Distribution

Carbidopa is widely distributed in the tissues, with the exception of the brain, as it does not readily cross the blood-brain barrier.[3][7] After about an hour, carbidopa is primarily found in the kidneys, lungs, small intestine, and liver.[3] The protein binding of carbidopa is reported to be approximately 76%.[2][3]

Metabolism

The metabolism of carbidopa is not extensive. The primary metabolic pathway involves the loss of the hydrazine (B178648) functional group.[3] Seven metabolites of carbidopa are known.[2]

Excretion

Carbidopa and its metabolites are primarily excreted by the kidneys.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of carbidopa from various studies. It is important to note that these parameters are often reported in the context of co-administration with levodopa.

Table 1: Pharmacokinetic Parameters of Carbidopa in Healthy Male Volunteers (Single Dose) [8][9]

| Carbidopa Dose (mg) | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) | t1/2 (h) |

| 10 | 44.8 ± 14.8 | 158 ± 32 | 2.1 ± 0.4 |

| 100 | 433 ± 134 | 1580 ± 320 | 2.5 ± 0.4 |

| 300 | 1280 ± 330 | 5890 ± 1110 | 3.1 ± 0.5 |

| 600 | 1810 ± 420 | 9540 ± 1950 | 3.5 ± 0.6 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Carbidopa Following Jejunal Infusion in Advanced Parkinson's Disease Patients [10]

| Parameter | Mean (SD) |

| Total Carbidopa Dose (mg) | 395 (101) |

| Cavg (μg/mL) | 0.22 (0.08) |

| Fluctuation Index ((Cmax - Cmin)/Cavg) | 0.96 (0.49) |

Cavg: Average plasma concentration over the infusion interval.

Pharmacodynamics

The primary pharmacodynamic effect of carbidopa is the inhibition of aromatic L-amino acid decarboxylase (DDC).[2] This inhibition is crucial for the therapeutic efficacy of levodopa in Parkinson's disease.

Mechanism of Action

Carbidopa acts as a peripheral DDC inhibitor.[2] DDC is responsible for the conversion of levodopa to dopamine.[1] Since dopamine cannot cross the blood-brain barrier, its formation in the periphery is undesirable.[1] Carbidopa, which itself does not cross the blood-brain barrier, selectively inhibits DDC in the peripheral tissues.[1][2] This action leads to:

-

Increased Levodopa Bioavailability: By preventing its peripheral breakdown, more levodopa is available to cross the blood-brain barrier.[2][4]

-

Reduced Levodopa Dose: The amount of levodopa required for a therapeutic effect is reduced by approximately 75%.[2][5]

-

Decreased Peripheral Side Effects: The incidence of nausea and vomiting, which are caused by dopamine in the periphery, is significantly reduced.[5][7]

The inhibition of DDC by carbidopa is not dose-dependent in its therapeutic effect.[3] Studies have shown that DDC inhibition appears to be saturated at a carbidopa dose of 300 mg.[8][11]

Impact on Levodopa Pharmacokinetics

The co-administration of carbidopa significantly alters the pharmacokinetics of levodopa. It increases both the plasma levels and the plasma half-life of levodopa.[2][5] Without carbidopa, the plasma half-life of levodopa is about 50 minutes; with carbidopa, it is increased to approximately 1.5 hours.[5] Higher doses of carbidopa can further prolong the half-life of levodopa, although the effect is limited.[8][11]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to evaluate the pharmacokinetics and pharmacodynamics of carbidopa.

Human Pharmacokinetic Study Protocol

Objective: To evaluate the effect of varying doses of carbidopa on the pharmacokinetics of levodopa in healthy volunteers.

Study Design: A phase I, open-label, dose-escalation study.

Participants: Healthy male volunteers.

Dosing Regimen: Participants receive a fixed dose of levodopa and entacapone (B1671355) in combination with escalating doses of carbidopa (e.g., 10 mg to 600 mg).[8][11]

Blood Sampling: Plasma concentrations of levodopa, carbidopa, and their metabolites are monitored by collecting blood samples at predefined time points up to 24 hours after administration.[8][11]

Analytical Method: Plasma concentrations are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][11]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Bioanalytical Method for Carbidopa Quantification

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Protein precipitation is a common method for extracting carbidopa from plasma samples.[12]

Chromatography: Reversed-phase chromatography is often employed. The use of an ion-pairing agent like perfluoropentanoic acid (PFPA) can enhance the chromatographic characteristics of carbidopa.[13]

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[12]

Validation: The method is validated according to regulatory guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[14]

Visualizations

Signaling Pathway: Mechanism of Action of Carbidopa

References

- 1. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 2. Carbidopa - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetic model of oral levodopa and role of carbidopa in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Pharmacokinetics and bioavailability of Sinemet CR: a summary of human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Why is Carbidopa Added to Levodopa (i.e., L-Dopa; Sinemet; Sinemet CR) for the Treatment of Parkinson's Disease? [ebmconsult.com]

- 8. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics [frontiersin.org]

- 10. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Carbidopa Monohydrate: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability characteristics of Carbidopa (B1219) Monohydrate, a critical active pharmaceutical ingredient (API) used primarily in the management of Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to support formulation development and analytical studies.

Core Physicochemical Properties

Carbidopa monohydrate is a peripherally acting aromatic amino acid decarboxylase inhibitor.[1] It is typically co-administered with levodopa (B1675098) to prevent the peripheral conversion of levodopa to dopamine, thereby increasing its bioavailability in the central nervous system and reducing peripheral side effects.[2][3] The monohydrate form is a white to off-white crystalline powder.[3][4]

Solubility Profile

The solubility of this compound is a critical factor in its formulation, particularly for oral and potential parenteral dosage forms. Its solubility is highly dependent on the solvent and the pH of the medium.

Solubility in Common Solvents

This compound is described as slightly soluble in water and methanol, and practically insoluble in ethanol.[3][4] Quantitative data for its solubility in various organic solvents is summarized in the table below. It is noteworthy that for Dimethyl Sulfoxide (DMSO), solubility can be significantly increased with the application of heat and sonication.[5][6]

| Solvent | Temperature | Solubility (mg/mL) | Notes |

| Water | Not Specified | Slightly Soluble[3][4] | One source reports a low value of 3.8 mg/L for the anhydrous form, which may not be representative of the monohydrate.[7] |

| Methanol | Not Specified | Slightly Soluble[8] | |

| Ethanol | Not Specified | Insoluble[2] / Very Slightly Soluble[4] | |

| DMSO | Not Specified | ≥6.88[2] | With gentle warming. |

| DMSO | Not Specified | 4.5[6] | Sonication is recommended. |

| DMSO | 60°C | 20[5] | With ultrasonic and warming. |

| 3N Hydrochloric Acid | Not Specified | Freely Soluble |

pH-Dependent Aqueous Solubility

The aqueous solubility of this compound is markedly influenced by pH, a characteristic attributed to its zwitterionic nature, possessing both an amino and a carboxyl group.[9] Solubility is highest in acidic conditions and decreases as the pH approaches its isoelectric point.

| pH | Temperature | Solubility of Carbidopa (mg/mL) | Solvent System |

| 1.5 | 30 ± 2°C | ~6 | 0.2 M Hydrochloric acid / 0.1 M Citric acid[9] |

| 3.0 - 3.5 | 30 ± 2°C | ~1.7 | Not Specified[9] |

The increased solubility at lower pH is due to the protonation of the carboxyl group, forming a more soluble cationic species.[9] Furthermore, increasing the molar concentration of the acidic solution can enhance solubility by increasing the ionic strength of the medium.[9]

Stability Characteristics

While this compound is stable as a solid bulk drug substance, it exhibits significant degradation in solution.[10] Understanding its stability under various stress conditions is paramount for the development of robust and safe pharmaceutical formulations.

Solid-State Stability

This compound powder is stable for at least 3 years when stored at -20°C.[6]

Solution Stability and Degradation Pathways

Carbidopa in solution is susceptible to degradation through hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to elucidate these degradation pathways and to develop stability-indicating analytical methods.

3.2.1. Hydrolytic Degradation

Carbidopa degrades in both acidic and alkaline conditions.[11]

3.2.2. Oxidative Degradation

The catechol moiety in the carbidopa structure makes it susceptible to oxidation. Incubation of carbidopa in culture media has been shown to generate hydrogen peroxide.[12]

3.2.3. Thermal Degradation

While generally more stable to thermal stress compared to other conditions, degradation can be observed at elevated temperatures.[11]

3.2.4. Photostability

Exposure to light can also induce degradation. Photostability testing should be conducted according to ICH Q1B guidelines.

Quantitative Stability Data

The stability of carbidopa in various formulations has been investigated, with some quantitative data available. The presence of ascorbic acid has been shown to mitigate the degradation of carbidopa.[13]

| Formulation/Condition | Temperature | Time | Remaining Carbidopa (%) / Degradation (%) |

| Liquid Formulation | 25°C | 7 days | >90% (Less than 10% degradation)[14][15] |

| Liquid Formulation | 25°C | 4 days | >95% (Less than 5% degradation)[14][15] |

| Liquid Formulation | 4°C | 30 days | >95% (Less than 5% degradation)[14][15] |

| Rectal Suspension (Formulation 1) | 22°C | 10 days | Stable[16] |

| Rectal Suspension (Formulation 1) | 5°C | 35 days | Stable[16] |

| Rectal Suspension (Formulation 2) | 22°C | 24 days | Stable[16] |

| Rectal Suspension (Formulation 2) | 5°C | 35 days | Stable[16] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[17]

Protocol:

-

Preparation of Solvent: Prepare the desired solvent or buffer solution of a specific pH.

-

Addition of Excess Solute: Add an excess amount of this compound powder to a vial containing the solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled incubator. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm).[18]

-

Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[19][20]

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Application of Stress Conditions: Expose aliquots of the stock solution to various stress conditions in separate experiments:

-

Acid Hydrolysis: Add a strong acid (e.g., 0.1 N HCl) and heat if necessary.

-

Base Hydrolysis: Add a strong base (e.g., 0.1 N NaOH) and heat if necessary.

-

Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate.

-

Thermal Degradation: Expose the solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solution to a light source as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

-

Sampling: Withdraw samples at appropriate time points.

-

Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all significant degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Visualizations

Mechanism of Action of Levodopa with Carbidopa

Experimental Workflow for Shake-Flask Solubility Determination

Experimental Workflow for Forced Degradation Study

References

- 1. This compound | C10H16N2O5 | CID 38101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Carbidopa - Wikipedia [en.wikipedia.org]

- 4. This compound | 38821-49-7 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Carbidopa | Aryl Hydrocarbon Receptor | Decarboxylase | TargetMol [targetmol.com]

- 7. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen peroxide degradation and selective carbidopa-induced cytotoxicity against human tumor lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Levodopa stability in solution: time course, environmental effects, and practical recommendations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 15. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 16. Stability of Levodopa/Carbidopa Rectal Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. enamine.net [enamine.net]

- 19. resolvemass.ca [resolvemass.ca]

- 20. longdom.org [longdom.org]

The Crucial Role of Carbidopa Monohydrate in Optimizing Dopamine Metabolism for the Treatment of Parkinson's Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (B1675098) (L-DOPA) remains the cornerstone of symptomatic therapy for Parkinson's disease, a neurodegenerative disorder characterized by a profound loss of dopaminergic neurons in the substantia nigra. However, the therapeutic efficacy of levodopa monotherapy is hampered by its extensive peripheral metabolism, leading to reduced central bioavailability and significant side effects. This technical guide provides a comprehensive overview of the pivotal role of carbidopa (B1219) monohydrate in mitigating these challenges. By inhibiting the peripheral enzyme aromatic L-amino acid decarboxylase (AADC), carbidopa enhances the central bioavailability of levodopa, thereby improving its therapeutic window and reducing peripheral dopaminergic side effects. This document delves into the core mechanism of action, presents key quantitative pharmacokinetic and pharmacodynamic data, outlines detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows.

Introduction

Parkinson's disease is primarily caused by the degeneration of dopamine-producing neurons in the brain.[1] Levodopa, a dopamine (B1211576) precursor, can cross the blood-brain barrier (BBB) and be converted to dopamine in the brain, thus replenishing the depleted neurotransmitter and alleviating motor symptoms.[2][3] However, when administered alone, levodopa is extensively metabolized to dopamine in the peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[4][5] This peripheral conversion has two major drawbacks: it significantly reduces the amount of levodopa that reaches the brain, and the resulting peripheral dopamine causes undesirable side effects such as nausea, vomiting, and cardiovascular issues.[4][6]

Carbidopa monohydrate, a non-competitive inhibitor of AADC, was developed to address these limitations.[7][8] Crucially, carbidopa itself does not cross the blood-brain barrier, restricting its inhibitory action to the peripheral AADC.[9][10] This selective inhibition of peripheral levodopa metabolism is the cornerstone of modern Parkinson's disease therapy, allowing for lower doses of levodopa to be administered, which in turn minimizes side effects and enhances the overall therapeutic outcome.[4] Studies have shown that carbidopa can reduce the amount of levodopa required for a given clinical response by about 75%.[10]

Mechanism of Action of this compound

Carbidopa's primary mechanism of action is the inhibition of aromatic L-amino acid decarboxylase (AADC).[4] AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of various aromatic L-amino acids, including the conversion of levodopa to dopamine.[6] Carbidopa, with its hydrazine (B178648) functional group, acts as a potent inhibitor of this enzyme.[11] By blocking peripheral AADC, carbidopa prevents the premature conversion of levodopa to dopamine in the gut, liver, and other peripheral tissues.[9][10] This leads to a significant increase in the plasma half-life and bioavailability of levodopa, allowing a greater proportion of the administered dose to cross the blood-brain barrier.[10][12] Once in the brain, where carbidopa cannot penetrate, levodopa is then converted to dopamine by central AADC, exerting its therapeutic effects.[9]

dot

Caption: Mechanism of Carbidopa Action.

Quantitative Data on Carbidopa's Effect on Dopamine Metabolism

The co-administration of carbidopa with levodopa significantly alters the pharmacokinetic profile of levodopa, leading to improved therapeutic outcomes.

Pharmacokinetics of Levodopa with and without Carbidopa

The presence of carbidopa leads to a notable increase in the plasma concentration and half-life of levodopa. Peripheral DOPA decarboxylase is reported to be saturated by carbidopa at daily doses of approximately 70 to 100 mg.[13][14] Patients receiving less than this amount are more likely to experience nausea and vomiting.[13][14]

| Parameter | Levodopa Alone | Levodopa with Carbidopa | Reference |

| Peak Plasma Concentration (Cmax) | Lower | Higher | [12] |

| Time to Peak Concentration (Tmax) | ~1 hour (for immediate release) | Similar to Levodopa alone | [15] |

| Area Under the Curve (AUC) | Lower | Significantly Increased | [16] |

| Plasma Half-life (t1/2) | ~50 minutes | ~1.5 hours | [10] |

| Bioavailability | Low | Doubled | [12] |

Dose-Dependent Effects of Carbidopa on Levodopa Pharmacokinetics

Studies have shown that increasing the dose of carbidopa can further enhance the bioavailability of levodopa.

| Carbidopa Dose | Levodopa Dose | Change in Levodopa AUC | Change in Levodopa Half-life | Reference |

| 10 mg - 600 mg | 100 mg | ~2-fold increase | < 1.4-fold increase | [16][17] |

| 50 mg | 100 mg (with entacapone) | +29% | - | [18] |

| 100 mg | 100 mg (with entacapone) | +36% | - | [18] |

Experimental Protocols

In Vitro DOPA Decarboxylase (AADC) Inhibition Assay

This protocol is a general guideline for determining the inhibitory potential of compounds like carbidopa on AADC activity.

Objective: To determine the IC50 or Ki value of carbidopa for Aromatic L-amino acid Decarboxylase.

Materials:

-

Purified AADC enzyme

-

Levodopa (substrate)

-

This compound (inhibitor)

-

Pyridoxal-5'-phosphate (PLP, cofactor)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)

-

Detection reagent (e.g., a fluorometric probe that reacts with dopamine)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Enzyme Preparation: Prepare a stock solution of purified AADC in the reaction buffer containing PLP.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the AADC enzyme solution, and the different concentrations of carbidopa. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the levodopa substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction (e.g., by adding an acid) and add the detection reagent.

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

dot

Caption: AADC Inhibition Assay Workflow.

Animal Model for Levodopa/Carbidopa Pharmacokinetic Studies (Rat Model)

This protocol describes a typical pharmacokinetic study in rats to evaluate the effect of carbidopa on levodopa levels.[19][20]

Objective: To determine the plasma concentrations of levodopa and its metabolites in rats following oral administration of levodopa with and without carbidopa.

Animals: Male Sprague-Dawley rats.

Drug Administration:

-

Formulation: Suspend levodopa and carbidopa in a suitable vehicle (e.g., 2% sodium carboxymethyl cellulose).[21]

-

Dosing: Administer the drug formulations orally via gavage. A typical dose might be 20 mg/kg of levodopa and 5 mg/kg of carbidopa.[22][23] A control group receives levodopa alone.

Blood Sampling:

-

Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., sodium metabisulfite) to prevent degradation of levodopa.[9]

-

Centrifuge the blood samples to separate the plasma.

Sample Analysis (HPLC-MS/MS):

-

Plasma Preparation: Precipitate proteins from the plasma samples using a suitable agent (e.g., perchloric acid or methanol).[1]

-

Chromatography: Use a reversed-phase C18 or a HILIC column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol).[2][12]

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode to detect and quantify levodopa, carbidopa, and their metabolites.[12]

Data Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for levodopa in the presence and absence of carbidopa.

dot

Caption: Animal Pharmacokinetic Study Workflow.

Human Clinical Trial Protocol for Levodopa/Carbidopa Pharmacokinetics

This outlines a general design for a clinical trial to assess the pharmacokinetics of levodopa and carbidopa in human subjects.

Objective: To evaluate the pharmacokinetic profiles of different formulations or doses of levodopa/carbidopa in healthy volunteers or Parkinson's disease patients.

Study Design: A randomized, open-label or double-blind, crossover study is often employed.

Participants: Healthy adult volunteers or patients with Parkinson's disease.

Procedure:

-

Dosing: Administer a single oral dose of the levodopa/carbidopa formulation.

-

Blood Sampling: Collect venous blood samples at specified time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Processing: Process the blood samples as described in the animal study protocol to obtain plasma.

-

Bioanalysis: Analyze the plasma samples for levodopa and carbidopa concentrations using a validated LC-MS/MS method.[2][4]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both levodopa and carbidopa.

Conclusion

This compound is an indispensable component in the management of Parkinson's disease. Its ability to selectively inhibit peripheral AADC dramatically improves the therapeutic index of levodopa by increasing its central bioavailability and reducing peripheral side effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to further optimize dopamine replacement therapies and develop novel treatments for Parkinson's disease. A thorough understanding of the intricate interplay between carbidopa and levodopa is essential for advancing the field and improving the quality of life for patients.

References

- 1. scielo.br [scielo.br]

- 2. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sserc.org.uk [sserc.org.uk]

- 6. DOPA Decarboxylase (DDC) and Neurotransmitter Synthesis | Bio-Techne [bio-techne.com]

- 7. Contrasting effects of peripheral decarboxylase inhibitors on plasma activity of aromatic-L-amino acid decarboxylase and semicarbazide-sensitive amine oxidase in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]

- 9. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oaji.net [oaji.net]

- 13. drugs.com [drugs.com]

- 14. Carbidopa and Levodopa Tablets, USP RX only [dailymed.nlm.nih.gov]

- 15. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dose-Response Analysis of the Effect of Carbidopa-Levodopa Extended-Release Capsules (IPX066) in Levodopa-Naive Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of L-DOPA/carbidopa administration on the levels of L-DOPA, other amino acids and related compounds in the plasma, brain and heart of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of levodopa and carbidopa in rats following different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pjps.pk [pjps.pk]

- 22. Chitosan-Coated Hydroxypropylmethyl Cellulose Microparticles of Levodopa (and Carbidopa): In Vitro and Rat Model Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In-Vitro Effects of Carbidopa Monohydrate on Decarboxylase Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbidopa (B1219) monohydrate is a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC).[1][2] Its primary clinical application is in combination with levodopa (B1675098) (L-DOPA) for the treatment of Parkinson's disease.[3][4] Carbidopa itself does not possess antiparkinsonian activity but plays a crucial role by preventing the peripheral conversion of L-DOPA to dopamine (B1211576).[2][5] This inhibition increases the bioavailability of L-DOPA for transport to the central nervous system, where it is needed to replenish dopamine levels.[3] This technical guide provides a comprehensive overview of the in-vitro effects of Carbidopa monohydrate on decarboxylase activity, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action of Carbidopa

Carbidopa functions as an irreversible inhibitor of Aromatic L-amino acid decarboxylase (AADC).[6] This enzyme is responsible for the decarboxylation of L-DOPA to dopamine.[3] Because Carbidopa does not cross the blood-brain barrier, its inhibitory action is limited to peripheral tissues.[1][2] By inhibiting peripheral AADC, Carbidopa prevents the premature metabolism of L-DOPA, thereby increasing its plasma half-life and the amount that can enter the brain.[1][5]

The following diagram illustrates the mechanism of action of Carbidopa in the peripheral management of L-DOPA.

Caption: Mechanism of Carbidopa's peripheral inhibition of AADC.

Quantitative Data on In-Vitro Inhibition

In-vitro studies have quantified the inhibitory effect of Carbidopa on decarboxylase activity, primarily through the determination of the half-maximal inhibitory concentration (IC50). Furthermore, Carbidopa has been investigated for its cytotoxic effects on various cancer cell lines that exhibit high AADC activity.

| Cell Line/Enzyme | Parameter | Value | Reference |

| NCI-H727 (Human Lung Carcinoid) | IC50 (Cytotoxicity) | 29 ± 2 µM | [7][8] |

| NCI-H146 (Small Cell Lung Carcinoma) | IC50 (Cytotoxicity) | 12 ± 1 µM | [7] |

| NCI-H209 (Small Cell Lung Carcinoma) | IC50 (Cytotoxicity) | 22 ± 5 µM | [7] |

| Human DOPA Decarboxylase | Ki | ≥10 µM | [6] |

Experimental Protocols for In-Vitro Decarboxylase Activity Assay

The following protocol outlines a general method for determining the in-vitro activity of aromatic L-amino acid decarboxylase and the inhibitory potential of compounds like Carbidopa.

Materials and Reagents

-

Enzyme Source: Purified AADC or homogenates from tissues/cells expressing the enzyme.

-

Substrate: L-DOPA

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Inhibitor: this compound

-

Buffer: Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.2)

-

Detection System: HPLC with electrochemical or fluorescence detection is commonly used to measure the product (dopamine).

Experimental Workflow

The workflow for a typical in-vitro AADC inhibition assay is depicted below.

Caption: Workflow for an in-vitro AADC inhibition assay.

Detailed Steps

-

Enzyme Preparation: Prepare a solution of AADC in phosphate buffer containing PLP.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the same buffer.

-

Pre-incubation: In a microcentrifuge tube, mix the enzyme solution with either buffer (control) or a Carbidopa solution. Allow to pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Add the L-DOPA substrate to each tube to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid, which will precipitate the protein.

-

Sample Processing: Centrifuge the tubes to pellet the precipitated protein.

-

Analysis: Analyze the supernatant using HPLC to quantify the amount of dopamine produced.

-

Data Analysis: Calculate the percentage of inhibition for each Carbidopa concentration relative to the control and determine the IC50 value.

In-Vitro Cytotoxicity in Cancer Cell Lines

Interestingly, Carbidopa has demonstrated selective cytotoxicity against human pulmonary carcinoid and small cell lung carcinoma cells, which are known to have high levels of AADC activity.[7][8] The cytotoxic effect is correlated with the AADC activity in these lung tumor cell lines.[7][8]

Conclusion

This compound is a highly effective peripheral inhibitor of aromatic L-amino acid decarboxylase. Its in-vitro effects have been well-characterized, demonstrating potent inhibition of the enzyme. The established experimental protocols for assessing its inhibitory activity are robust and rely on standard analytical techniques. The selective cytotoxicity of Carbidopa in cancer cell lines with high AADC expression opens avenues for further research into its potential therapeutic applications beyond Parkinson's disease. This guide provides foundational knowledge for researchers and professionals working on the development and characterization of decarboxylase inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 4. Deep Scientific Insights on Carbidopa/Levodopa's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 5. DailyMed - CARBIDOPA AND LEVODOPA tablet, extended release [dailymed.nlm.nih.gov]

- 6. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The aromatic-L-amino acid decarboxylase inhibitor carbidopa is selectively cytotoxic to human pulmonary carcinoid and small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Potential Off-Target Effects of Carbidopa Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbidopa (B1219), an established peripheral DOPA decarboxylase inhibitor used in the management of Parkinson's disease, exhibits a range of off-target effects with significant implications for drug development and potential therapeutic repurposing. This technical guide provides a comprehensive overview of the known off-target activities of carbidopa monohydrate, focusing on its interactions with the Aryl Hydrocarbon Receptor (AhR), its antioxidant properties, and its influence on the gut microbiome. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate a deeper understanding of these unintended pharmacological actions.

Aryl Hydrocarbon Receptor (AhR) Agonism

A significant body of evidence identifies carbidopa as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and endogenous signals.[1][2][3] This off-target activity has been observed at therapeutically relevant concentrations and is implicated in the anti-proliferative effects of carbidopa in various cancer cell lines.[1]

Signaling Pathway

Upon binding to carbidopa, the AhR translocates from the cytoplasm to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2][4] A primary target gene is CYP1A1, which encodes a member of the cytochrome P450 family of enzymes.[2]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The activation of AhR by carbidopa has been linked to cytotoxic and anti-proliferative effects in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for carbidopa-induced cytotoxicity are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H727 | Human Lung Carcinoid | 29 ± 2 | [5] |

| NCI-H146 | Small Cell Lung Carcinoma | 12 ± 1 | [5] |

| NCI-H209 | Small Cell Lung Carcinoma | 22 ± 5 | [5] |

| SK-N-SH | Neuroblastoma | >100 (decreased growth) | [5] |

| A204 | Rhabdomyosarcoma | >100 (decreased growth) | [5] |

| DU 145 | Prostate Carcinoma | No effect | [5] |

| MCF7 | Breast Carcinoma | No effect | [5] |

| NCI-H460 | Large Cell Lung Carcinoma | No effect | [5] |

Experimental Protocols

This protocol details the procedure to assess the binding of the carbidopa-activated AhR to the promoter region of a target gene, such as CYP1A1.[2][4]

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 80-90% confluency. Treat with carbidopa (e.g., 25 µM) or a vehicle control for a specified time (e.g., 6 hours).

-